molecular formula C9H7FO3 B3042997 (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid CAS No. 696589-23-8

(E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid

Cat. No.: B3042997
CAS No.: 696589-23-8
M. Wt: 182.15 g/mol
InChI Key: FYJKSAQOWJFNMW-DUXPYHPUSA-N
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Description

(E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid is a fluorinated derivative of cinnamic acid, characterized by a hydroxyl group at the para position and a fluorine atom at the ortho position on the aromatic ring. Its molecular formula is C₉H₇FO₃, and it crystallizes as a white solid with a melting point of 210°C (decomposition) . Key spectroscopic data include:

  • ¹H NMR (CD₃OD): δ 6.38 (d, J = 17.5 Hz, 1H), 6.54–6.68 (m, 2H), 7.51 (d, J = 8.7 Hz, 1H), 7.72 (d, J = 17.5 Hz, 1H).
  • ¹⁹F NMR: δ −115.6 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2-fluoro-4-hydroxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5,11H,(H,12,13)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJKSAQOWJFNMW-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)F)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoro-4-hydroxybenzaldehyde.

    Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine or pyridine. The reaction is carried out under reflux conditions to form the desired acrylic acid derivative.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acrylic acid moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: Formation of 3-(2-Fluoro-4-oxophenyl)acrylic acid.

    Reduction: Formation of 3-(2-Fluoro-4-hydroxyphenyl)propanoic acid.

    Substitution: Formation of 3-(2-Amino-4-hydroxyphenyl)acrylic acid.

Scientific Research Applications

(E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the fluoro group can enhance the compound’s lipophilicity and metabolic stability. The acrylic acid moiety can participate in Michael addition reactions, making it a versatile intermediate in biochemical pathways.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The fluorine atom at the ortho position and hydroxyl group at the para position distinguish this compound from analogs. Key comparisons include:

Compound Name Substituents Melting Point (°C) Key Features
(E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid 2-F, 4-OH 210 (dec.) Enhanced acidity due to electron-withdrawing F; potential metabolic stability
Caffeic acid (3,4-dihydroxycinnamic acid) 3-OH, 4-OH ~223 (lit.) Antioxidant properties; used in supplements and cosmetics
p-Coumaric acid 4-OH ~210 (lit.) Precursor for lignin biosynthesis; lower acidity than fluorinated analogs
(E)-3-(3,4-Difluorophenyl)acrylic acid 3-F, 4-F N/A Increased lipophilicity; potential for improved membrane permeability
(E)-3-(4-Ethoxyphenyl)acrylic acid 4-OCH₂CH₃ N/A Reduced polarity; ethoxy group may enhance solubility in organic solvents
  • Fluorine vs. Hydroxyl/Methoxy Groups : Fluorine’s electronegativity increases acidity and may enhance binding interactions in biological systems compared to methoxy or hydroxyl groups .
  • Ortho-Fluorine Effects : The steric and electronic effects of the 2-F substituent could influence conformational stability and intermolecular interactions, as seen in its distinct ¹⁹F NMR shift .

Spectroscopic Differences

  • ¹⁹F NMR : The fluorine atom in this compound resonates at δ −115.6, whereas analogs with fluorine at other positions (e.g., 3,4-difluoro derivatives) would show different shifts due to varying electronic environments .
  • ¹H NMR : The coupling constant (J = 17.5 Hz) between the α,β-unsaturated protons is consistent with the trans (E) configuration, a feature shared with other cinnamic acid derivatives .

Biological Activity

(E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a phenolic moiety with both fluoro and hydroxy substituents. These functional groups play crucial roles in the compound's biological interactions:

  • Fluoro Group : Enhances lipophilicity and metabolic stability, potentially improving bioavailability.
  • Hydroxy Group : Capable of forming hydrogen bonds with biological macromolecules, influencing various biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The acrylic acid moiety allows for participation in Michael addition reactions, making it a versatile intermediate in biochemical pathways. Its mechanism can be summarized as follows:

  • Hydrogen Bonding : The hydroxy group facilitates interactions with proteins and nucleic acids.
  • Michael Addition : The acrylic acid structure can undergo nucleophilic attack by thiols and amines, leading to the formation of covalent adducts.
  • Target Engagement : The compound may modulate the activity of enzymes or receptors involved in cancer progression and microbial resistance.

Biological Activity Overview

Research has indicated several promising biological activities for this compound:

  • Anticancer Properties : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, including:
    • Colon Cancer (HCT-116) : Significant inhibition observed with IC₅₀ values indicating potent activity.
    • Breast Cancer (MCF-7) : Demonstrated cytotoxicity, suggesting potential for further development as an anticancer agent.
  • Antimicrobial Activity : Investigations into its antimicrobial properties have shown effectiveness against certain bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still needed for comprehensive evaluation.

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismIC₅₀ Value (µM)Reference
AnticancerHCT-11615.5
AnticancerMCF-712.3
AntimicrobialE. coli25.0
AntimicrobialS. aureus30.0

Detailed Research Findings

  • Anticancer Mechanism : A study highlighted that this compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.
  • Synergistic Effects : Research indicates that combining this compound with existing chemotherapeutics may enhance overall efficacy and reduce side effects by lowering required dosages.
  • In Vivo Studies : Animal model studies are underway to evaluate the pharmacokinetics and therapeutic index of this compound, focusing on its bioavailability and distribution in target tissues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid
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(E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid

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